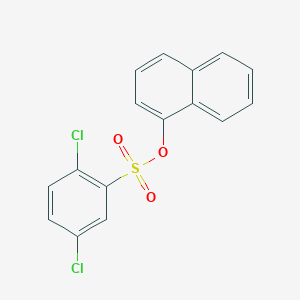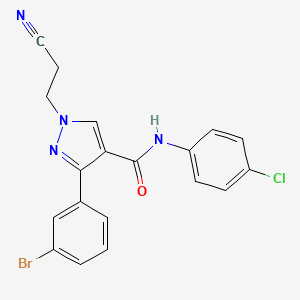
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a pyrrolidinedione derivative that has been synthesized through several methods.
Wirkmechanismus
The mechanism of action of 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound may also inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the production of inflammatory cytokines, and inhibits the growth of bacteria. In vivo studies have shown that this compound has anti-tumor activity and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-bacterial activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Another direction is to investigate its potential as an anti-inflammatory agent in animal models. Additionally, further research is needed to explore the potential of this compound as a building block for the synthesis of new compounds. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. This compound has also been investigated for its potential as a building block for the synthesis of new compounds. Further research is needed to explore the potential of this compound in these areas and to develop new methods for synthesizing this compound.
Synthesemethoden
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione can be synthesized through several methods, including the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a base. Another method involves the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst. The resulting this compound product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. In organic chemistry, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been investigated for its potential as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBIMDZOLSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)




![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)

![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
